N,N-dibenzyl-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N,N-DIBENZYL-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with the molecular formula C30H27ClN2O3. This compound is known for its unique structural features, which include a piperidine ring, a chlorophenyl group, and a methanesulfonyl group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIBENZYL-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is then functionalized with the chlorophenyl and methanesulfonyl groups through a series of reactions, including nucleophilic substitution and sulfonylation. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N-DIBENZYL-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N,N-DIBENZYL-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N,N-DIBENZYL-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-DIBENZYL-3-CHLOROBENZAMIDE: Similar in structure but lacks the piperidine ring and methanesulfonyl group.
N,N-DIBENZYL-1-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-4-PIPERIDINECARBOXAMIDE: Shares the piperidine ring but has different substituents.
Uniqueness
N,N-DIBENZYL-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C27H29ClN2O3S |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
N,N-dibenzyl-1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H29ClN2O3S/c28-26-13-7-12-24(18-26)21-34(32,33)30-16-14-25(15-17-30)27(31)29(19-22-8-3-1-4-9-22)20-23-10-5-2-6-11-23/h1-13,18,25H,14-17,19-21H2 |
InChI Key |
NRHFWFSZKXZVLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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